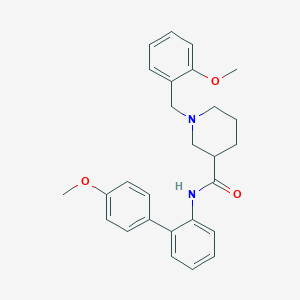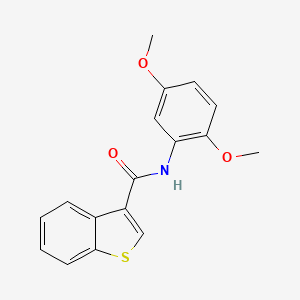
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including protein kinase C, cyclooxygenase-2, and phosphodiesterase. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have various biochemical and physiological effects. In cancer cells, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins. In animal models of inflammation, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential therapeutic applications in various diseases. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of research is the development of novel formulations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases. Furthermore, studies on the safety and toxicity of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in humans are needed to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-phenylpiperazine in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. This method has been reported to yield high purity and good yields of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects in various animal models of inflammation.
Propriétés
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(20)17-15(16-12)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMOACOSVKIZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B6002590.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)


![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B6002632.png)
![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6002670.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)